

Physical and chemical properties of 3-Pyrrolidin-1-ylbenzonitrile

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Compound of Interest

Compound Name: 3-Pyrrolidin-1-ylbenzonitrile

Cat. No.: B069742

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An In-depth Technical Guide to 3-Pyrrolidin-1-ylbenzonitrile

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties, a proposed synthesis protocol, and potential biological relevance of **3-Pyrrolidin-1-ylbenzonitrile**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

3-Pyrrolidin-1-ylbenzonitrile, with the CAS number 175696-73-8, is an aromatic compound featuring a pyrrolidine ring attached to a benzonitrile moiety at the meta position.^[1] Its structural formula is $C_{11}H_{12}N_2$.^[1]

Physicochemical Data

The following tables summarize the key physical and chemical properties of **3-Pyrrolidin-1-ylbenzonitrile**. It is important to note that while some data is available from commercial suppliers, many properties are predicted due to the limited amount of published experimental data for this specific compound.

Table 1: Identifiers and Molecular Properties

Property	Value	Source
CAS Number	175696-73-8	[1]
Molecular Formula	C ₁₁ H ₁₂ N ₂	[1]
Molecular Weight	172.23 g/mol	[1]
MDL Number	MFCD07772828	[1]
SMILES	<chem>N#Cc1cccc(c1)N2CCCC2</chem>	[1]

Table 2: Predicted and Experimental Physical Properties

Property	Value	Notes
Appearance	Solid	Based on data for the isomeric 4-(Pyrrolidin-1-yl)benzonitrile.
Melting Point	Not available	Experimental data is not publicly available.
Boiling Point	Not available	Experimental data is not publicly available.
Solubility	Not available	Expected to be soluble in organic solvents like dichloromethane and chloroform.
Purity	≥98%	As offered by commercial suppliers.
Storage	Sealed in dry, 2-8°C	Recommended storage conditions from suppliers.[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **3-Pyrrolidin-1-ylbenzonitrile** is not readily available in published literature, its structure suggests a

straightforward synthesis via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

A highly plausible and modern approach for the synthesis of **3-Pyrrolidin-1-ylbenzonitrile** is the Buchwald-Hartwig amination.^{[2][3][4][5]} This method is widely used for the formation of carbon-nitrogen bonds and is known for its high efficiency and broad substrate scope.^{[2][3][4][5]}

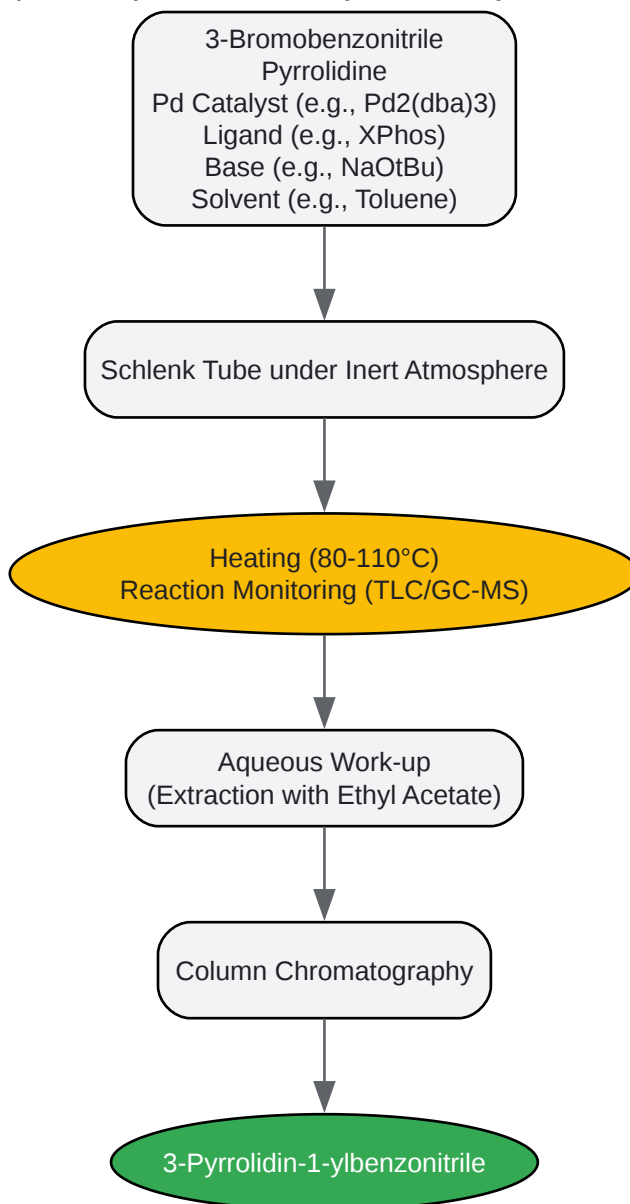
Reaction:

Experimental Procedure:

- **Reaction Setup:** To an oven-dried Schlenk tube, add 3-bromobenzonitrile (1.0 eq.), a palladium precatalyst such as $\text{Pd}_2(\text{dba})_3$ (0.01-0.05 eq.), and a suitable phosphine ligand like XPhos (0.02-0.10 eq.).
- **Reagent Addition:** Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a strong base, such as sodium tert-butoxide (1.2-2.0 eq.), followed by the solvent (e.g., toluene or dioxane).
- **Nucleophile Addition:** Add pyrrolidine (1.1-1.5 eq.) to the reaction mixture.
- **Reaction Conditions:** Heat the mixture at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of Synthetic Workflow:

Proposed Synthesis of 3-Pyrrolidin-1-ylbenzonitrile



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Caption: Proposed workflow for the synthesis of **3-Pyrrolidin-1-ylbenzonitrile**.

Spectroscopic Characterization (Predicted)

While experimental spectra for **3-Pyrrolidin-1-ylbenzonitrile** are not widely published, the expected spectroscopic features can be predicted based on the analysis of its structural components: the 3-substituted benzonitrile and the pyrrolidine ring.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Features
^1H NMR	Aromatic protons (multiplets in the range of δ 6.5-7.5 ppm). Pyrrolidine protons (multiplets around δ 3.0-3.5 ppm for CH_2 next to nitrogen and δ 1.8-2.2 ppm for other CH_2 groups).
^{13}C NMR	Aromatic carbons (signals in the range of δ 110-150 ppm). Cyano carbon (a signal around δ 118-120 ppm). Pyrrolidine carbons (signals around δ 45-50 ppm for carbons adjacent to nitrogen and δ 25-30 ppm for other carbons).
IR Spectroscopy	$\text{C}\equiv\text{N}$ stretch (a sharp band around 2220-2240 cm^{-1}). C-N stretch (around 1250-1350 cm^{-1}). Aromatic C-H stretches (above 3000 cm^{-1}). Aliphatic C-H stretches (below 3000 cm^{-1}).
Mass Spectrometry	Molecular ion peak (M^+) at $m/z = 172.10$.

Biological Activity and Potential Applications

There is currently no specific published data on the biological activity or signaling pathways associated with **3-Pyrrolidin-1-ylbenzonitrile**. However, the broader class of aminobenzonitriles has been investigated for various pharmacological activities.

Derivatives of aminobenzonitrile have shown potential as:

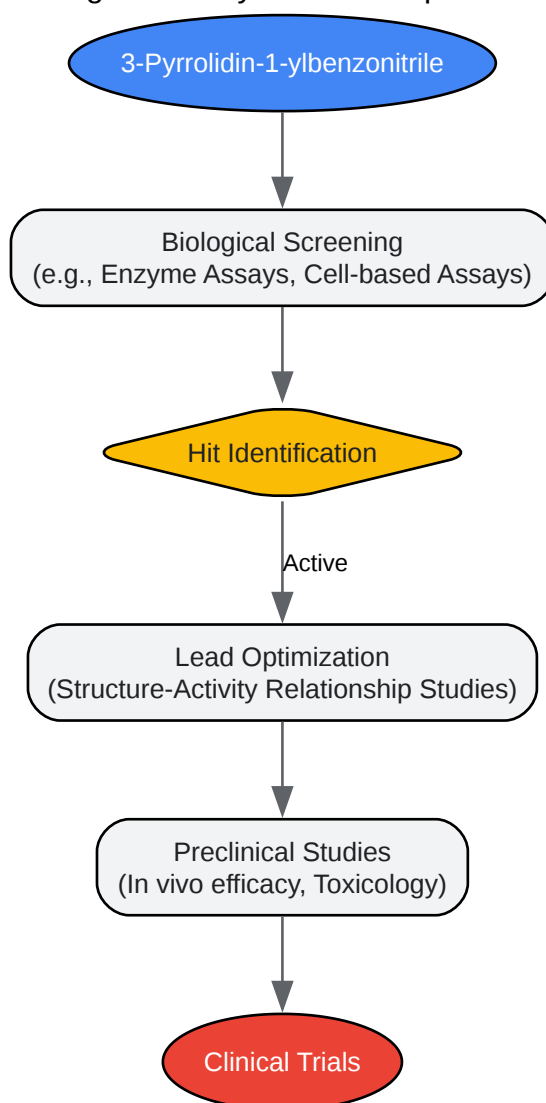
- Antihypertensive Agents: Some aminobenzonitriles have been studied for their effects on the cardiovascular system.[\[6\]](#)
- Anticancer Agents: Research into the effects of certain aminobenzonitrile derivatives on cancer cell lines has indicated potential therapeutic applications.[\[7\]](#)
- Enzyme Inhibitors: The aminobenzonitrile scaffold may serve as a basis for the development of inhibitors for various enzymes.[\[7\]](#)

It is important to emphasize that these are general activities of related compounds, and specific biological screening of **3-Pyrrolidin-1-ylbenzonitrile** is required to determine its pharmacological profile.

Given the absence of specific pathway information, a diagram illustrating a hypothetical drug discovery and development workflow is provided below.

Diagram of a General Drug Discovery Workflow:

General Drug Discovery and Development Workflow



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Caption: A simplified workflow for drug discovery and development.

Safety and Handling

Detailed toxicology data for **3-Pyrrolidin-1-ylbenzonitrile** is not available. However, based on the safety information for related compounds, standard laboratory safety precautions should be observed.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
- Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area.
- Storage: Store in a tightly sealed container in a cool, dry place.

This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all applicable safety guidelines.

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